molecular formula C14H19NO3 B1394317 tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 1086378-71-3

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B1394317
CAS No.: 1086378-71-3
M. Wt: 249.3 g/mol
InChI Key: REHNRWSWBXHXSB-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is an organic compound with the molecular formula C14H19NO3 It is a derivative of indene, a bicyclic hydrocarbon, and features a tert-butyl carbamate group attached to the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-hydroxy-2,3-dihydro-1H-indene.

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This step forms the tert-butyl carbamate group.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactants: Using bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Optimizing reaction conditions to ensure high yield and purity.

    Purification: Employing industrial purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the indene ring structure.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced indene derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets and pathways. The compound can act as a prodrug, releasing the active indene derivative upon metabolic activation. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 3-hydroxy-2-phenylpropylcarbamate
  • tert-Butyl N-(3-hydroxy-2-phenylpropyl)carbamate

Uniqueness

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its indene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11-8-12(16)10-7-5-4-6-9(10)11/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHNRWSWBXHXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679672
Record name tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086378-71-3
Record name tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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